

IUPAC name and structure of 3,4-dibromo-2,5-dihydrofuran-2-one

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Compound of Interest

Compound Name: 3,4-Dibromofuran-2(5H)-one

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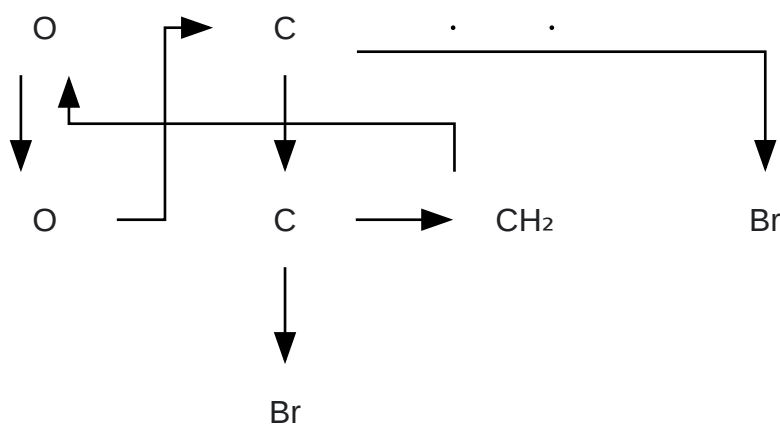
An In-depth Technical Guide to 3,4-dibromofuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Nomenclature and Chemical Structure

The compound requested, with the common name 3,4-dibromo-2,5-dihydrofuran-2-one, is a halogenated derivative of a butenolide. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is **3,4-dibromofuran-2(5H)-one**. This nomenclature specifies a five-membered furanone ring with a carbonyl group at position 2 and a double bond within the ring, with bromine atoms substituted at positions 3 and 4.^[1] It belongs to the class of gem-dihalofuranones.^[1]

The molecule is a versatile synthetic intermediate, valued for the reactivity conferred by the two bromine atoms on the electron-deficient furanone core.^[1]



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Caption: Chemical structure of **3,4-dibromofuran-2(5H)-one**.

Physicochemical and Spectroscopic Data

Comprehensive, experimentally-derived spectroscopic data for **3,4-dibromofuran-2(5H)-one** is not readily available in the reviewed literature. The following table summarizes its key physicochemical properties.

Property	Value	Reference(s)
CAS Number	149418-41-7	[2]
Molecular Formula	C ₄ H ₂ Br ₂ O ₂	[1]
Molecular Weight	241.87 g/mol	[2]
Appearance	White crystalline solid	[3]
Purity	≥95% (typical commercial)	[2]

Synthesis and Experimental Protocols

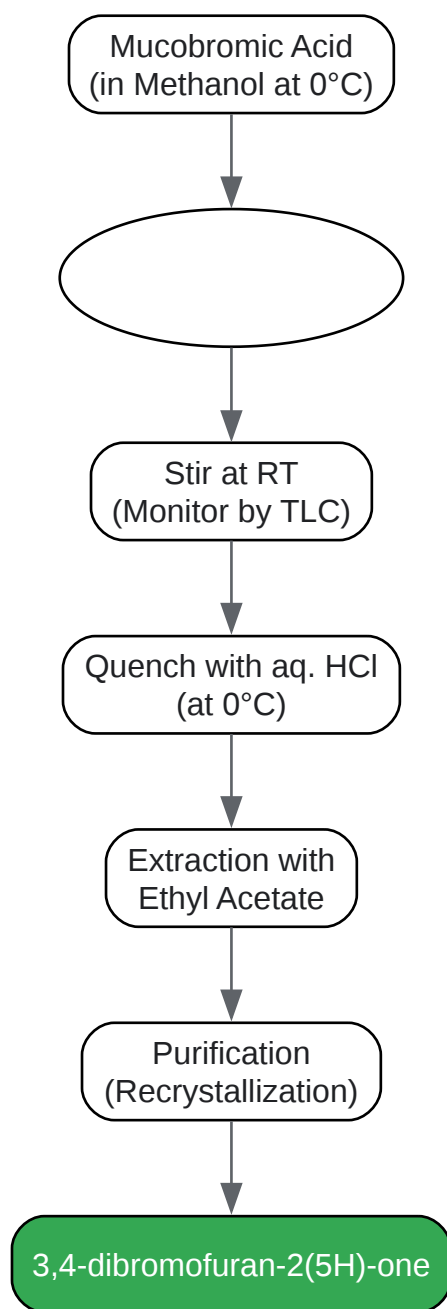
3,4-dibromofuran-2(5H)-one is commonly synthesized via the reduction of its precursor, mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one). While specific, detailed protocols

are proprietary or embedded within broader research not publicly available, a general procedure for this type of transformation is outlined below.

General Experimental Protocol: Reduction of Mucobromic Acid

This protocol is a representative procedure for the sodium borohydride reduction of a cyclic hemiacetal to a lactone. Researchers should optimize conditions for specific scales and equipment.

- **Dissolution:** Dissolve mucobromic acid (1.0 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** Slowly add sodium borohydride (NaBH_4) (typically 1.0 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition should be controlled to manage any effervescence.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
- **Quenching:** Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium borohydride by the slow, dropwise addition of dilute aqueous acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH_4Cl) until gas evolution ceases.
- **Extraction:** Remove the organic solvent under reduced pressure. Partition the remaining aqueous residue between water and a suitable organic solvent, such as ethyl acetate or dichloromethane. Extract the aqueous layer 2-3 times with the organic solvent.
- **Washing and Drying:** Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure **3,4-dibromofuran-2(5H)-one**.



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Caption: General workflow for the synthesis of **3,4-dibromofuran-2(5H)-one**.

Applications in Research and Drug Development

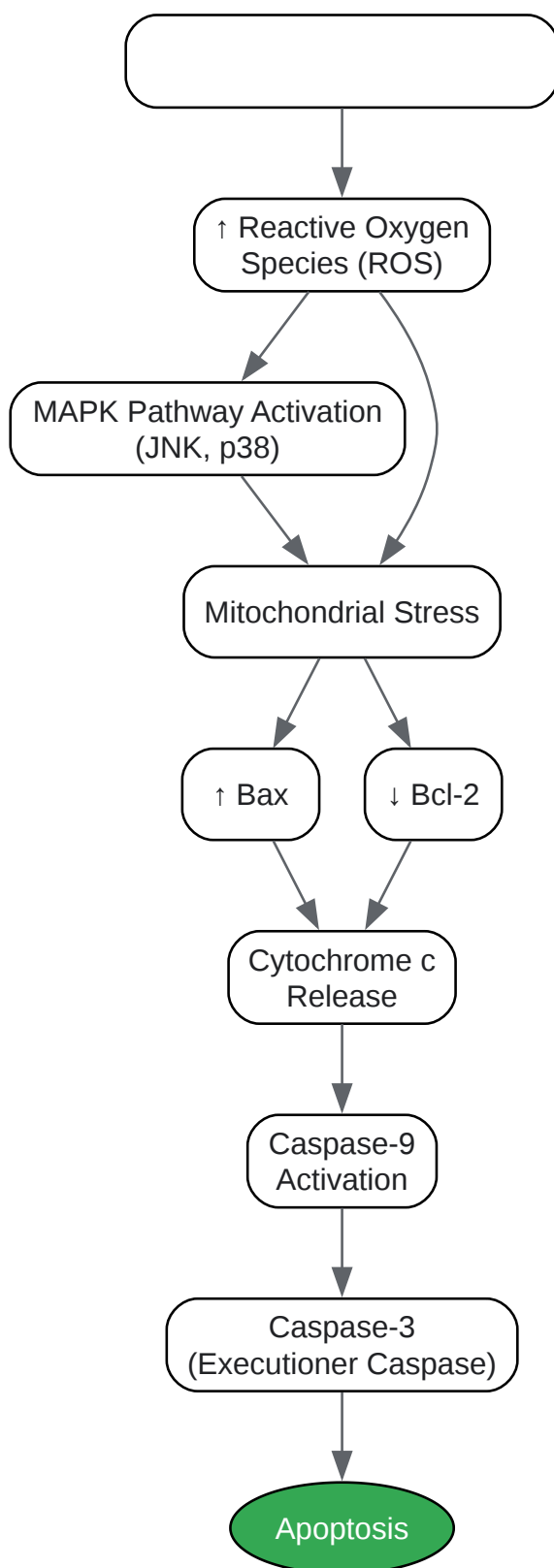
3,4-dibromofuran-2(5H)-one is a valuable building block in synthetic organic chemistry and medicinal chemistry due to its high reactivity at multiple sites.

- **Synthetic Intermediate:** The two bromine atoms serve as excellent leaving groups in metal-catalyzed cross-coupling reactions. It is a versatile electrophile in Suzuki, Sonogashira, and Stille couplings, enabling the synthesis of complex 3,4-disubstituted furanone derivatives.^[1] This allows for the construction of diverse molecular scaffolds for drug discovery programs.
- **Bioactivity of Derivatives:** While the direct biological activity of the title compound is not extensively detailed, its derivatives are subjects of significant research. They have been explored for a range of therapeutic effects, including:
 - **Anticancer Properties:** Derivatives have been studied for their ability to modulate cellular energy metabolism and induce apoptosis (programmed cell death) in cancer cells, particularly under nutrient-deprived conditions.^[1]
 - **AMPK Activation:** Certain derivatives show promise as activators of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.^[1] Activating AMPK is a therapeutic strategy for metabolic disorders like type 2 diabetes.
 - **Anti-inflammatory Activity:** Some research suggests that the core structure possesses anti-inflammatory properties, though mechanisms require further elucidation.^[1]

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by **3,4-dibromofuran-2(5H)-one** have not been fully characterized. However, based on studies of related furanone derivatives and butenolides, several potential mechanisms of action can be proposed, particularly regarding its anticancer effects. One prominent pathway involves the induction of apoptosis.

A generalized potential pathway involves the generation of Reactive Oxygen Species (ROS), which in turn activates stress-related signaling cascades like the MAPK (Mitogen-Activated Protein Kinase) pathway, ultimately leading to the activation of caspases and execution of apoptosis.



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Caption: A potential ROS-mediated apoptosis pathway for furanone derivatives.

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